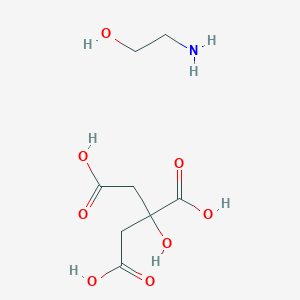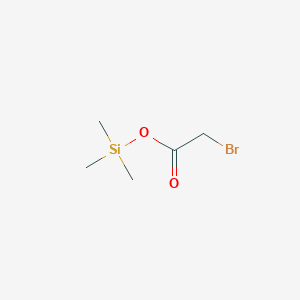
(2-Hydroxyethyl)ammonium dihydrogen citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)ammonium dihydrogen citrate, also known as HEADC, is a novel organic salt that has gained significant attention in recent years due to its unique properties and potential applications. HEADC is a white crystalline powder that is soluble in water and has a molecular weight of 253.24 g/mol.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen citrate is not fully understood, but studies have suggested that it may act by disrupting the cell membrane of microorganisms. (2-Hydroxyethyl)ammonium dihydrogen citrate has also been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial properties.
Biochemical and Physiological Effects:
(2-Hydroxyethyl)ammonium dihydrogen citrate has been shown to have low toxicity and is considered to be safe for use in various research applications. Studies have also suggested that (2-Hydroxyethyl)ammonium dihydrogen citrate may have antioxidant properties, which could be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2-Hydroxyethyl)ammonium dihydrogen citrate is its ease of synthesis and low cost, making it an attractive option for various research applications. (2-Hydroxyethyl)ammonium dihydrogen citrate is also stable under a wide range of conditions, making it suitable for use in various experiments.
However, one limitation of (2-Hydroxyethyl)ammonium dihydrogen citrate is its solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen citrate is not fully understood, which may limit its potential applications.
Orientations Futures
There are several potential future directions for research on (2-Hydroxyethyl)ammonium dihydrogen citrate. One area of interest is the development of new antimicrobial agents based on (2-Hydroxyethyl)ammonium dihydrogen citrate. Additionally, further studies are needed to fully understand the mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen citrate and its potential applications in various scientific fields. Finally, the synthesis of new MOFs based on (2-Hydroxyethyl)ammonium dihydrogen citrate is an area of active research, with potential applications in gas storage, catalysis, and drug delivery.
Méthodes De Synthèse
(2-Hydroxyethyl)ammonium dihydrogen citrate can be synthesized by reacting citric acid with 2-aminoethanol. The reaction takes place in an aqueous solution under controlled pH and temperature conditions. The resulting product is then purified by recrystallization to obtain a high-purity (2-Hydroxyethyl)ammonium dihydrogen citrate powder. The synthesis of (2-Hydroxyethyl)ammonium dihydrogen citrate is a simple and cost-effective process, making it an attractive option for various research applications.
Applications De Recherche Scientifique
(2-Hydroxyethyl)ammonium dihydrogen citrate has been extensively studied for its potential applications in various scientific fields. One of its most notable applications is in the synthesis of metal-organic frameworks (MOFs). (2-Hydroxyethyl)ammonium dihydrogen citrate can act as a ligand in MOFs, forming stable and porous structures that have potential applications in gas storage, catalysis, and drug delivery.
(2-Hydroxyethyl)ammonium dihydrogen citrate has also been investigated for its antimicrobial properties. Studies have shown that (2-Hydroxyethyl)ammonium dihydrogen citrate exhibits strong antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. This makes (2-Hydroxyethyl)ammonium dihydrogen citrate a potential candidate for the development of new antimicrobial agents.
Propriétés
Numéro CAS |
17863-38-6 |
|---|---|
Nom du produit |
(2-Hydroxyethyl)ammonium dihydrogen citrate |
Formule moléculaire |
C8H15NO8 |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
2-aminoethanol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.C2H7NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;3-1-2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H,1-3H2 |
Clé InChI |
WSAWCZQGMIRDJL-UHFFFAOYSA-N |
SMILES |
C(CO)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
C(CO)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Autres numéros CAS |
17863-38-6 |
Description physique |
Liquid |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















